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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive in silico analysis of 2-amino-isonicotinic acid
hydrazide, a heterocyclic compound of interest in medicinal chemistry. Leveraging a suite of

established computational tools, this document details the predicted physicochemical,

pharmacokinetic (ADMET), and medicinal chemistry properties of the molecule. The objective

is to offer a thorough computational profile to guide future experimental research and drug

development efforts. All quantitative data are summarized in structured tables for clarity and

comparative analysis. Furthermore, detailed hypothetical protocols for key validation

experiments and workflow diagrams generated using Graphviz are provided to bridge the gap

between computational prediction and experimental verification.

Introduction
2-Amino-isonicotinic acid hydrazide (PubChem CID: 2762741) is a derivative of isonicotinic

acid hydrazide, the latter being a cornerstone in the treatment of tuberculosis. The introduction

of an amino group to the pyridine ring has the potential to modulate the molecule's

physicochemical and biological properties, making it a candidate for further investigation in

drug discovery programs. In silico prediction methods are invaluable in the early stages of drug

development, offering a rapid and cost-effective means to assess the druglikeness and
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potential liabilities of a compound before committing resources to synthesis and extensive

experimental testing.

This guide utilizes a multi-tool approach, including SwissADME, pkCSM, and ProTox-II, to

generate a robust predictive profile for 2-amino-isonicotinic acid hydrazide, covering its

physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity

(ADMET) profile.

Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of a compound are critical

determinants of its behavior in biological systems. These properties were predicted using the

SwissADME web server. The basic molecular identifiers are provided in Table 1, with predicted

physicochemical properties summarized in Table 2.

Table 1: Molecular Identifiers for 2-Amino-Isonicotinic Acid Hydrazide

Identifier Value

CAS Number 58481-01-9

Molecular Formula C₆H₈N₄O

Molecular Weight 152.15 g/mol

SMILES NNC(=O)c1ccnc(N)c1

Table 2: Predicted Physicochemical Properties of 2-Amino-Isonicotinic Acid Hydrazide
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Property Predicted Value Description

LogP (Consensus) -0.66

Octanol/water partition

coefficient, indicating

hydrophilicity.

LogS (ESOL) -0.88
Predicted aqueous solubility

(log mol/L).

Solubility 0.13 mol/L; 20.03 mg/mL Predicted aqueous solubility.

Topological Polar Surface Area

(TPSA)
98.74 Å²

A measure of the molecule's

polarity.

Number of H-bond Acceptors 4

Number of H-bond Donors 2

Number of Rotatable Bonds 1

Molar Refractivity 40.53

pKa (strongest acidic) 12.02
Predicted acid dissociation

constant.

pKa (strongest basic) 4.68
Predicted base dissociation

constant.

Predicted Pharmacokinetic (ADMET) Properties
The ADMET profile of a drug candidate is a major factor in its clinical success. In silico tools

provide early-stage assessment of these complex properties.

Absorption
Predicted absorption properties suggest good oral bioavailability. The compound adheres to

Lipinski's rule of five, a widely used guideline for druglikeness.

Table 3: Predicted Absorption Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value Tool

GI Absorption High SwissADME

Caco-2 Permeability (log

Papp)
0.03 pkCSM

P-glycoprotein Substrate No SwissADME

P-glycoprotein I inhibitor No pkCSM

P-glycoprotein II inhibitor No pkCSM

Distribution
The predicted distribution characteristics indicate limited penetration into the central nervous

system.

Table 4: Predicted Distribution Properties

Property Predicted Value Tool

Blood-Brain Barrier (BBB)

Permeant
No SwissADME

BBB Permeability (logBB) -1.139 pkCSM

CNS Permeability (logPS) -2.716 pkCSM

Fraction Unbound (human) 0.654 pkCSM

Metabolism
The molecule is predicted to be an inhibitor of several key cytochrome P450 enzymes, which

could indicate a potential for drug-drug interactions.

Table 5: Predicted Metabolism Properties
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Property Predicted Value Tool

CYP1A2 Inhibitor Yes SwissADME

CYP2C19 Inhibitor Yes SwissADME

CYP2C9 Inhibitor Yes SwissADME

CYP2D6 Inhibitor No SwissADME

CYP3A4 Inhibitor Yes SwissADME

Excretion
Excretion predictions provide insight into the likely clearance mechanisms.

Table 6: Predicted Excretion Properties

Property Predicted Value Tool

Total Clearance (log ml/min/kg) 0.233 pkCSM

Renal OCT2 Substrate No pkCSM

Toxicity
Toxicity predictions are crucial for early safety assessment. The ProTox-II server was used to

predict various toxicity endpoints.

Table 7: Predicted Toxicity Profile
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Endpoint
Predicted
Result

Predicted
LD50 (mg/kg)

Toxicity Class Tool

Hepatotoxicity Inactive 700 4 ProTox-II

Carcinogenicity Inactive ProTox-II

Immunotoxicity Active ProTox-II

Mutagenicity Inactive ProTox-II

Cytotoxicity Active ProTox-II

hERG I Inhibitor No pkCSM

hERG II Inhibitor No pkCSM

AMES Toxicity No pkCSM

Minnow Toxicity 1.996 pkCSM

Predicted Biological Activities and Druglikeness
While specific experimental biological activity data for 2-amino-isonicotinic acid hydrazide is

not readily available in the surveyed literature, its structural similarity to isonicotinic acid

hydrazide (isoniazid) suggests that it may possess antimicrobial properties, particularly

antitubercular activity. Isoniazid is a well-established antitubercular agent. Further experimental

screening is required to confirm any biological activities.

Medicinal chemistry properties were evaluated to assess the compound's suitability as a drug

candidate.

Table 8: Predicted Medicinal Chemistry and Druglikeness Properties
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Property Predicted Value Description Tool

Druglikeness

(Lipinski)
Yes; 0 violations

Adherence to

Lipinski's rule of five.
SwissADME

Druglikeness (Ghose)
No; 1 violation (MW <

160)

Adherence to Ghose's

filter.
SwissADME

Druglikeness (Veber) Yes; 0 violations
Adherence to Veber's

rule.
SwissADME

Druglikeness (Egan) Yes; 0 violations
Adherence to Egan's

rule.
SwissADME

Bioavailability Score 0.55

A score indicating the

probability of having at

least 10% oral

bioavailability in rats.

SwissADME

PAINS (Pan Assay

Interference

Compounds)

0 alerts

Indicates a low

likelihood of being a

frequent hitter in

bioassays.

SwissADME

Synthetic Accessibility 2.11

A score from 1 (very

easy) to 10 (very

difficult) to synthesize.

SwissADME

Experimental Data
A thorough search of available scientific literature and chemical databases did not yield specific

experimental data for the solubility, logP, or biological activities of 2-amino-isonicotinic acid
hydrazide. The data presented in this guide is therefore entirely predictive. Experimental

validation is a critical next step to confirm these in silico findings.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the in silico prediction

process.
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In Silico Prediction Workflow
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Druglikeness Evaluation Logic

Experimental Protocols for Validation
The following are detailed, standard protocols for the experimental validation of key in silico

predictions.

Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of 2-amino-isonicotinic acid hydrazide.

Methodology:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for

21-25 days to form a differentiated monolayer.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-

permeability marker (e.g., Lucifer Yellow).

Permeability Assessment (Apical to Basolateral):

The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced

with pre-warmed transport buffer.
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A solution of 2-amino-isonicotinic acid hydrazide (e.g., at 10 µM) in transport buffer is

added to the apical chamber.

Samples are collected from the basolateral chamber at specified time points (e.g., 30, 60,

90, 120 minutes).

The concentration of the compound in the collected samples is quantified using LC-

MS/MS.

Permeability Assessment (Basolateral to Apical): The procedure is repeated with the

compound added to the basolateral (donor) chamber and samples collected from the apical

(receiver) chamber to determine the efflux ratio.

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio

greater than 2 suggests the involvement of active efflux transporters.

HepG2 Cytotoxicity Assay
Objective: To assess the potential hepatotoxicity of 2-amino-isonicotinic acid hydrazide.

Methodology:

Cell Seeding: Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to

adhere overnight.

Compound Treatment: The cells are treated with a serial dilution of 2-amino-isonicotinic
acid hydrazide (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based

assay (e.g., CellTiter-Glo®).

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-

response curve to quantify the compound's cytotoxicity.

Cytochrome P450 (CYP) Inhibition Assay
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Objective: To determine the potential of 2-amino-isonicotinic acid hydrazide to inhibit major

CYP isoforms.

Methodology:

Enzyme Source: Human liver microsomes or recombinant CYP enzymes (CYP1A2, 2C9,

2C19, 2D6, and 3A4) are used.

Incubation: The compound is pre-incubated with the enzyme source and a specific probe

substrate for each CYP isoform in a buffered solution containing NADPH to initiate the

metabolic reaction.

Metabolite Quantification: The reaction is stopped, and the formation of the specific

metabolite of the probe substrate is quantified by LC-MS/MS.

Inhibition Assessment: The assay is performed with a range of concentrations of 2-amino-
isonicotinic acid hydrazide to determine the concentration that causes 50% inhibition of

the enzyme activity (IC50). Known inhibitors for each isoform are used as positive controls.

Data Analysis: IC50 values are calculated from the dose-response curves to assess the

inhibitory potency of the compound against each CYP isoform.

Conclusion
This in silico assessment of 2-amino-isonicotinic acid hydrazide provides a valuable

foundational dataset for researchers. The predictions suggest that the molecule possesses

favorable druglike properties, including high gastrointestinal absorption and adherence to

Lipinski's rule of five. However, potential liabilities have also been identified, such as the

predicted inhibition of multiple CYP450 enzymes and potential for immunotoxicity and

cytotoxicity, which warrant careful experimental investigation. The lack of available

experimental data for this specific compound underscores the importance of the validation

protocols outlined herein. The comprehensive computational profile presented in this guide

serves as a critical starting point for further preclinical development of 2-amino-isonicotinic
acid hydrazide and its analogues.

To cite this document: BenchChem. [In Silico Prediction of 2-Amino-Isonicotinic Acid
Hydrazide Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1267408#in-silico-prediction-of-2-amino-isonicotinic-
acid-hydrazide-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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